3-Bromo-3'-chloro-4'-fluorobenzophenone
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Overview
Description
3-Bromo-3’-chloro-4’-fluorobenzophenone is an organic compound belonging to the class of benzophenones It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3’-chloro-4’-fluorobenzophenone typically involves the halogenation of benzophenone derivatives. One common method is the Friedel-Crafts acylation reaction, where benzene is acylated with a halogenated acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective introduction of bromine, chlorine, and fluorine atoms onto the benzophenone core.
Industrial Production Methods
Industrial production of 3-Bromo-3’-chloro-4’-fluorobenzophenone may involve large-scale halogenation processes using similar Friedel-Crafts acylation techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-3’-chloro-4’-fluorobenzophenone undergoes several types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form alcohols or other reduced derivatives.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve polar aprotic solvents and elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzophenones with various functional groups replacing the halogens.
Reduction Reactions: Products include alcohols and other reduced derivatives of benzophenone.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
3-Bromo-3’-chloro-4’-fluorobenzophenone has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-3’-chloro-4’-fluorobenzophenone involves its interaction with molecular targets and pathways. The compound’s halogen atoms can participate in halogen bonding, influencing its binding affinity and specificity towards target molecules. Additionally, the carbonyl group in the benzophenone structure can engage in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4’-fluorobenzophenone: Similar structure but lacks the chlorine atom.
3-Bromo-3’-chloro-5’-fluorobenzophenone: Similar structure with a different position of the fluorine atom.
3-Bromo-4-chlorobenzotrifluoride: Contains a trifluoromethyl group instead of the carbonyl group.
Uniqueness
3-Bromo-3’-chloro-4’-fluorobenzophenone is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzophenone core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(3-bromophenyl)-(3-chloro-4-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClFO/c14-10-3-1-2-8(6-10)13(17)9-4-5-12(16)11(15)7-9/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHOVAKBDGRJMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901219912 |
Source
|
Record name | Methanone, (3-bromophenyl)(3-chloro-4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901219912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951890-10-1 |
Source
|
Record name | Methanone, (3-bromophenyl)(3-chloro-4-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951890-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (3-bromophenyl)(3-chloro-4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901219912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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